

Gly6 hydrochloride CAS number and molecular weight

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Compound of Interest

Compound Name: Gly6 hydrochloride

Cat. No.: B12414846

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In-Depth Technical Guide: Gly6 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gly6 hydrochloride, also known as hexaglycine hydrochloride, is a synthetic oligopeptide of significant interest in microbiological and biochemical research. Composed of six glycine residues, it serves as a specific substrate for certain bacterial enzymes, particularly those involved in the degradation of bacterial cell walls. Its primary application lies in the study of these enzymes, such as lysostaphin and zoocin A, which have potential as novel antimicrobial agents. This technical guide provides comprehensive information on the properties of **Gly6 hydrochloride**, detailed experimental protocols for its use, and a visualization of its primary biochemical interaction.

Core Data

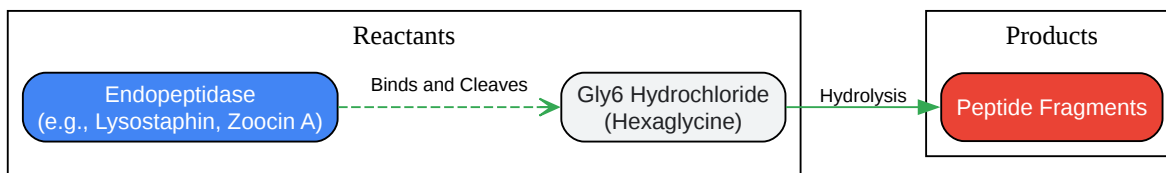
The fundamental properties of **Gly6 hydrochloride** are summarized in the table below for easy reference.

Property	Value
Chemical Name	Hexaglycine hydrochloride
Synonyms	Gly6 hydrochloride
CAS Number	71176-49-3
Molecular Formula	C ₁₂ H ₂₁ ClN ₆ O ₇
Molecular Weight	396.78 g/mol
Appearance	White to off-white powder
Solubility	Soluble in water

Biochemical Interaction

Gly6 hydrochloride is not known to be involved in cellular signaling pathways. Its primary and well-documented role is as a substrate for specific bacterial endopeptidases that cleave the polyglycine cross-bridges in the peptidoglycan of certain bacterial species. Enzymes such as lysostaphin and zoocin A recognize and hydrolyze the peptide bonds within the hexaglycine chain, leading to the breakdown of the bacterial cell wall and subsequent cell lysis.^{[1][2]}

The following diagram illustrates the enzymatic cleavage of **Gly6 hydrochloride**.



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Enzymatic cleavage of **Gly6 hydrochloride** by a bacterial endopeptidase.

Experimental Protocols

Enzymatic Activity Assay for Gly6 Hydrochloride Cleavage (Colorimetric)

This protocol is adapted from methods used for pentaglycine cleavage by lysostaphin and is suitable for determining the activity of enzymes that cleave **Gly6 hydrochloride**.^[3] The assay is based on the chromogenic reaction between ninhydrin and the primary amines exposed upon peptide bond hydrolysis.

Materials:

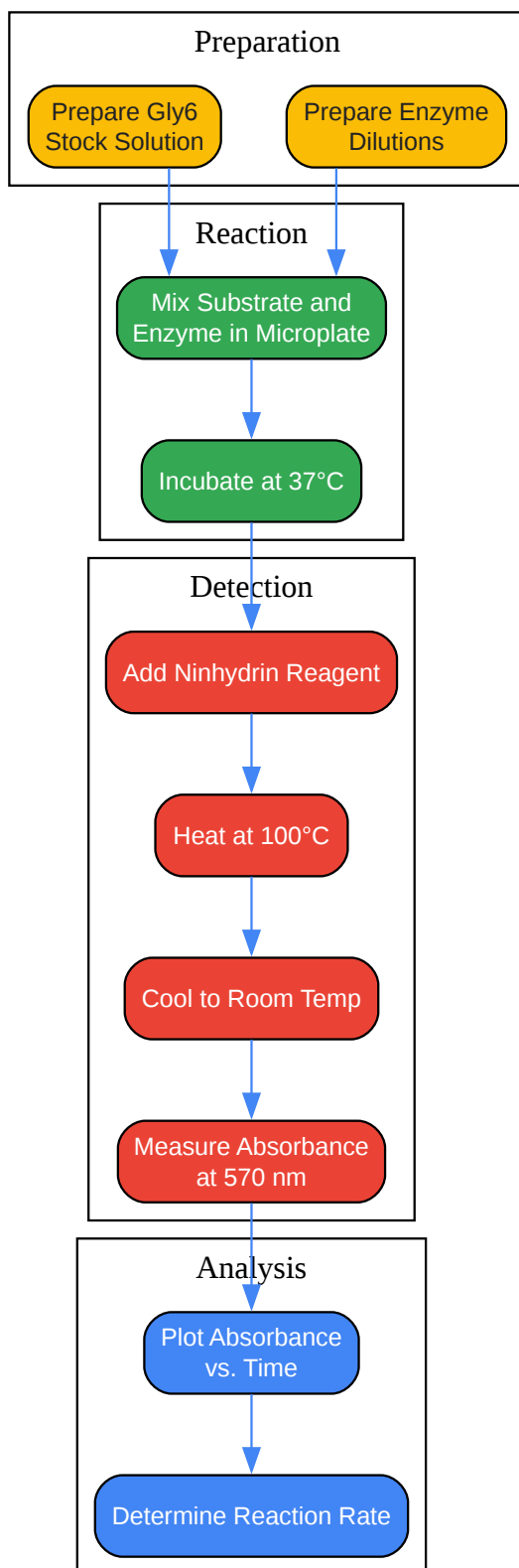
- **Gly6 hydrochloride**
- Enzyme solution (e.g., lysostaphin, zoocin A)
- 20 mM HEPES buffer, pH 7.5
- Ninhydrin reagent
- 96-well microplate
- Incubator at 37°C
- Microplate reader capable of measuring absorbance at 570 nm

Procedure:

- **Substrate Preparation:** Prepare a stock solution of **Gly6 hydrochloride** in 20 mM HEPES buffer (e.g., 8 mM).
- **Reaction Setup:**
 - In a 96-well microplate, add 50 µL of the **Gly6 hydrochloride** stock solution to each well.
 - Add 50 µL of the enzyme solution at various concentrations to the respective wells. For a negative control, add 50 µL of the HEPES buffer.
- **Incubation:** Incubate the microplate at 37°C for a desired time course (e.g., 0, 1, 2, 4, 8, and 24 hours).

- Colorimetric Reaction:
 - At each time point, take a 10 μ L aliquot from each reaction well and transfer to a new 96-well plate.
 - Add 100 μ L of ninhydrin reagent to each well containing the aliquot.
 - Seal the plate and heat it at 100°C for 10 minutes.
 - Cool the plate to room temperature.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: The increase in absorbance at 570 nm is proportional to the amount of cleaved peptide bonds. The rate of the enzymatic reaction can be determined by plotting the absorbance against time.

The following diagram outlines the experimental workflow for the enzymatic activity assay.



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Workflow for the colorimetric enzymatic assay of **Gly6 hydrochloride** cleavage.

Conclusion

Gly6 hydrochloride is a valuable tool for the characterization of bacterial enzymes with peptidoglycan-degrading activity. Its well-defined chemical properties and specific role as an enzyme substrate make it an ideal component for in vitro assays. The provided experimental protocol offers a reliable method for quantifying the activity of enzymes that target polyglycine linkages, which is crucial for research into novel antimicrobial agents and for understanding bacterial cell wall biochemistry.

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References

- 1. A Simple Protocol for the Determination of Lysostaphin Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Simple Protocol for the Determination of Lysostaphin Enzymatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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